N-(Prop-2-en-1-yl)hexa-2,4-dienamide
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Overview
Description
N-(Prop-2-en-1-yl)hexa-2,4-dienamide is an organic compound characterized by its unique structure, which includes a prop-2-en-1-yl group attached to a hexa-2,4-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)hexa-2,4-dienamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a prop-2-en-1-yl amine with a hexa-2,4-dienoic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-en-1-yl)hexa-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
N-(Prop-2-en-1-yl)hexa-2,4-dienamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Prop-2-en-1-yl)hexa-2,4-dienamide involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a hexa-2,4-dienamide group.
N-(Prop-2-yn-1-yl)hexa-2,4-dienamide: This compound features a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
Uniqueness
N-(Prop-2-en-1-yl)hexa-2,4-dienamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
85738-12-1 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-prop-2-enylhexa-2,4-dienamide |
InChI |
InChI=1S/C9H13NO/c1-3-5-6-7-9(11)10-8-4-2/h3-7H,2,8H2,1H3,(H,10,11) |
InChI Key |
LEKCAJXPLOCIGU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)NCC=C |
Origin of Product |
United States |
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